![molecular formula C8H4N2O4 B044079 7-Nitroindoline-2,3-dione CAS No. 112656-95-8](/img/structure/B44079.png)
7-Nitroindoline-2,3-dione
Overview
Description
7-Nitroindoline-2,3-dione (NID) is a synthetic indolyl ketone derivative and is a well-known acceptor molecule for various nucleophiles. It is an indole derivative that has been found to be useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .
Molecular Structure Analysis
The molecular formula of 7-Nitroindoline-2,3-dione is C8H4N2O4 . The SMILES string representation is [O-]N+=CC=C1)NC2=O)=O . The InChI representation is 1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12) .Scientific Research Applications
Medicinal Chemistry: Inhibitors of Mycobacterium Tuberculosis
7-Nitroindoline-2,3-dione derivatives, particularly Schiff bases, have been studied for their inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase . These compounds show promise as novel inhibitors, with some derivatives exhibiting IC50 values ranging from 50–157 μM. The strong interactions with the enzyme active site suggest potential for developing new anti-tuberculosis drugs.
Biochemistry: Xanthine Oxidase Inhibition
Indolinedione-coumarin hybrids, which include 7-Nitroindoline-2,3-dione structures, have been synthesized and evaluated for their xanthine oxidase inhibitory activity . These hybrids are designed to combat hyperuricemia, with some showing potent IC50 values, indicating their potential as anti-hyperuricemic agents.
Safety and Hazards
properties
IUPAC Name |
7-nitro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZRFFXBGZSJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397444 | |
Record name | 7-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroindoline-2,3-dione | |
CAS RN |
112656-95-8 | |
Record name | 7-nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112656-95-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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